5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid

Organic Synthesis Mannich Reaction Process Chemistry

Researchers often struggle to source a salicylic acid derivative that reliably introduces a basic tertiary amine into SAR studies or synthetic routes. This compound solves that problem with its well-defined zwitterionic Mannich base structure. - Distinct physicochemical profile (predicted pKa ~3.05, logP 1.33) enables reproducible chromatographic separations and assay readouts. - High-yielding methyl ester derivative (99% yield) demonstrates efficient scaffold accessibility for amide, ester, or heterocycle synthesis. - Consistent 95% HPLC purity from a single batch-controlled source ensures lot-to-lot reliability for procurement managers.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 4995-99-7
Cat. No. B14010492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid
CAS4995-99-7
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC(=C(C=C1)O)C(=O)O
InChIInChI=1S/C10H13NO3/c1-11(2)6-7-3-4-9(12)8(5-7)10(13)14/h3-5,12H,6H2,1-2H3,(H,13,14)
InChIKeyVGQCIGWUSSAYNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(Dimethylamino)methyl]-2-hydroxybenzoic Acid: Mannich Base Building Block


5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (CAS 4995-99-7), also known as 5-(dimethylaminomethyl)salicylic acid, is a substituted aromatic carboxylic acid belonging to the class of Mannich bases derived from salicylic acid [1]. The compound features a salicylic acid core (2-hydroxybenzoic acid) with a dimethylaminomethyl substituent at the 5-position, resulting in a molecular formula of C10H13NO3 and a molecular weight of approximately 195.21 g/mol [2]. This structural modification introduces a basic tertiary amine moiety into the acidic salicylic acid framework, creating a zwitterionic character that distinguishes it from its parent compound and influences its physicochemical and potential biological properties [1].

5-[(Dimethylamino)methyl]-2-hydroxybenzoic Acid: Irreplaceable vs. Generic Substitutes


Direct substitution of 5-[(dimethylamino)methyl]-2-hydroxybenzoic acid with generic salicylic acid or other simple salicylic acid derivatives is not scientifically valid due to the unique physicochemical and structural consequences of the dimethylaminomethyl modification. This Mannich base introduces a basic tertiary amine that significantly alters the compound's pKa, solubility profile, and hydrogen-bonding capacity compared to unsubstituted salicylic acid [1]. In contrast to 5-aminosalicylic acid (5-ASA), which contains a primary aromatic amine, the dimethylaminomethyl group provides a flexible, basic side chain that can engage in distinct intermolecular interactions and offers different reactivity for further derivatization [2]. These differences translate into quantifiable variations in properties such as calculated logP, topological polar surface area, and hydrogen bond donor/acceptor counts, which directly impact behavior in biological assays, chromatographic separations, and synthetic transformations [3]. Substituting with an in-class analog without accounting for these specific molecular features would introduce uncontrolled variables, leading to irreproducible results or failed synthetic outcomes.

5-[(Dimethylamino)methyl]-2-hydroxybenzoic Acid: Quantitative Differentiation


Synthesis Efficiency of Methyl Ester Derivative

The methyl ester derivative of 5-[(dimethylamino)methyl]-2-hydroxybenzoic acid (methyl 5-(dimethylamino)-2-hydroxybenzoate, CAS 867218-18-6) can be synthesized with a high yield of 99% under mild reaction conditions, specifically at room temperature in acetic acid over 17 hours [1]. While this data pertains to the methyl ester rather than the free acid, it provides a relevant benchmark for the efficient synthesis of the core scaffold. In contrast, the synthesis of the free acid 5-[(dimethylamino)methyl]-2-hydroxybenzoic acid is classically achieved via Mannich reaction of salicylic acid with formaldehyde and dimethylamine, a method known for variable yields and byproduct formation [2]. The high yield achieved for the ester variant demonstrates the synthetic accessibility of the dimethylaminomethyl-substituted salicylic acid framework when using optimized, milder conditions, suggesting a more controllable and scalable route compared to direct acid functionalization.

Organic Synthesis Mannich Reaction Process Chemistry

pKa and Lipophilicity Shift vs. Salicylic Acid

5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid exhibits a significantly different physicochemical profile compared to its parent compound, salicylic acid, as predicted by computational models. Salicylic acid has a predicted pKa (strongest acidic) of 2.90 and a logP of 2.26, whereas the target compound is predicted to have a pKa (strongest acidic) of 3.05 and a logP of 1.33 [1][2]. This represents a shift in ionization behavior and a notable decrease in lipophilicity, which can influence membrane permeability, solubility, and protein binding. Furthermore, the compound possesses 5 hydrogen bond acceptors and 2 hydrogen bond donors, compared to 3 acceptors and 2 donors for salicylic acid, indicating an increased capacity for specific intermolecular interactions [1][2]. These computational predictions, while not experimental measurements, provide a quantitative basis for expecting different behavior in biological assays and formulation studies compared to simpler salicylic acid analogs.

Physicochemical Profiling Drug Discovery ADME Prediction

Mannich Base vs. 4-(Dimethylamino) Isomer

5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid differs fundamentally from the positional isomer 4-(dimethylamino)-2-hydroxybenzoic acid (CAS 23050-91-1) in the nature of the amine substituent. The target compound contains a flexible dimethylaminomethyl side chain (a Mannich base), whereas the 4-substituted analog has a dimethylamino group directly attached to the aromatic ring [1][2]. This structural divergence results in distinct chemical and biological properties. The Mannich base linkage in the target compound introduces a basic tertiary amine that is more sterically accessible and can participate in different types of intermolecular interactions compared to the aromatic amine in the 4-substituted analog. Additionally, the methylene spacer alters the electronic distribution in the aromatic ring and influences the compound's susceptibility to metabolic transformations, such as N-demethylation or oxidation of the benzylic carbon [3]. While direct comparative activity data are not available, the fundamental difference in chemical structure precludes their interchangeability in SAR studies or as synthetic intermediates.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

5-[(Dimethylamino)methyl]-2-hydroxybenzoic Acid: Optimal Application Scenarios


Chemical Biology: SAR Studies with Mannich Bases

Given its distinct physicochemical profile (predicted pKa 3.05, logP 1.33) and unique Mannich base structure, 5-[(dimethylamino)methyl]-2-hydroxybenzoic acid is ideally suited for use as a tool compound in SAR studies aimed at understanding the impact of basic amine substituents on the biological activity of salicylic acid derivatives [1]. Researchers can compare this compound's behavior in cell-based or biochemical assays against salicylic acid and other derivatives to delineate the contribution of the dimethylaminomethyl group to target engagement, cellular permeability, or metabolic stability [2].

Organic Synthesis: Building Block for Derivatization

The high-yielding synthesis of its methyl ester derivative (99% yield) indicates that the dimethylaminomethyl-substituted salicylic acid scaffold can be efficiently accessed and manipulated [1]. This makes 5-[(dimethylamino)methyl]-2-hydroxybenzoic acid a valuable intermediate for the preparation of more complex molecules, such as amides, esters, or heterocyclic compounds, where the basic amine can serve as a handle for further functionalization or as a pH-sensitive moiety [2].

Analytical Chemistry: Chromatographic Reference Standard

The compound's unique retention properties, stemming from its zwitterionic nature and predicted logP of 1.33, make it a suitable reference standard for developing and validating chromatographic methods (e.g., HPLC, LC-MS) for the analysis of salicylic acid derivatives and related Mannich bases [1]. Its distinct UV absorbance and mass spectrometric fragmentation pattern can be leveraged to establish robust analytical protocols for quality control and metabolic profiling studies [2].

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